![molecular formula C9H7ClN2O3 B1615514 5-[(4-クロロ-1H-ピラゾール-1-イル)メチル]-2-フロン酸 CAS No. 312309-03-8](/img/structure/B1615514.png)
5-[(4-クロロ-1H-ピラゾール-1-イル)メチル]-2-フロン酸
概要
説明
“5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid” is a chemical compound that belongs to the class of pyrazole-based ligands . Pyrazole-based ligands are known for their catalytic properties in oxidation reactions . They are synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The reaction product is prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .Molecular Structure Analysis
The molecular structure of pyrazole-based ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .科学的研究の応用
リーシュマニア症およびマラリアに対する活性
ピラゾール含有化合物、例えば、 は、強力なリーシュマニア症およびマラリアに対する活性を含む、多様な薬理学的効果で知られています . ある研究では、ヒドラジン結合ピラゾールが合成され、リーシュマニア・エチオピカ臨床分離株およびプラスモジウム・ベルギー感染マウスに対して評価されました . その結果、これらの化合物は、プラスモジウム・ベルギーに対して、優れた前鞭毛体活性と阻害効果を示すことが明らかになりました .
抗菌剤
ピラゾール化合物の誘導体は、抗菌剤探索のための有望な対象となる可能性があります . ニトロ基を還元すると、得られるピラゾールのアミノ誘導体は、優れた発光特性を示すことがあります .
タバコモザイクウイルス (TMV) に対する活性
予備的な生物検定の結果、すべての化合物は、500 μg/mL で、in vivo および in vitro で異なるモードでタバコモザイクウイルス (TMV) に対して作用し、有望な活性を示すことがわかりました .
触媒活性
新しく開発されたリガンド-Cu 錯体は、特にカテコールのオルトキノンへの酸化における錯体のカテコール酸素化酵素様活性において、優れた触媒活性を示しています .
治療の可能性
イミダゾールは、5 員環複素環式部分であり、3 つの炭素原子、2 つの窒素原子、4 つの水素原子、および 2 つの二重結合を持っています . 1,3-ジアゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、駆虫、抗真菌、および潰瘍形成などのさまざまな生物活性を示します .
作用機序
Target of Action
The primary targets of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets through a molecular docking mechanism. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
The compound’s impact on bioavailability is evident from its potent antileishmanial and antimalarial activities .
Result of Action
The compound displays superior antipromastigote activity that is 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Safety and Hazards
“5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid” should be treated as an organic compound. Proper protective equipment should be worn to avoid long-term or frequent contact with this compound. Avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
将来の方向性
Pyrazole-bearing compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
生化学分析
Biochemical Properties
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazine-coupled pyrazole derivatives, which exhibit potent antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid, have been reported to exhibit neurotoxic potentials by affecting acetylcholinesterase activity and increasing oxidative stress markers such as malondialdehyde (MDA) levels . These effects can lead to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, molecular docking studies have shown that pyrazole derivatives can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . These interactions are crucial for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
The temporal effects of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have indicated that pyrazole derivatives can exhibit varying degrees of stability and degradation over time, which can influence their biological activity . Long-term exposure to this compound may result in sustained alterations in cellular processes, highlighting the importance of temporal analysis in biochemical research.
Dosage Effects in Animal Models
The effects of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid vary with different dosages in animal models. Research has shown that pyrazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism. Pyrazole derivatives are known to influence metabolic flux and metabolite levels, which can have significant implications for their biological activity . Identifying the specific metabolic pathways and enzymes involved is essential for understanding the compound’s pharmacokinetics and dynamics.
Transport and Distribution
The transport and distribution of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBLLSABPDLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342286 | |
| Record name | 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312309-03-8 | |
| Record name | 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1615432.png)
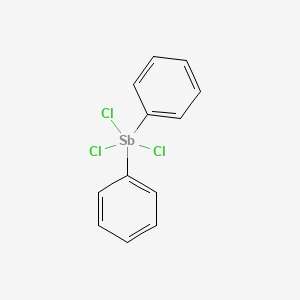
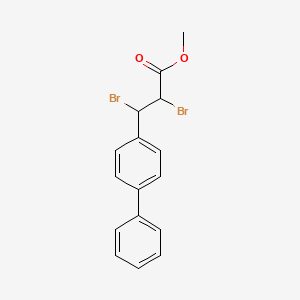

![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine](/img/structure/B1615437.png)

![Ethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B1615441.png)


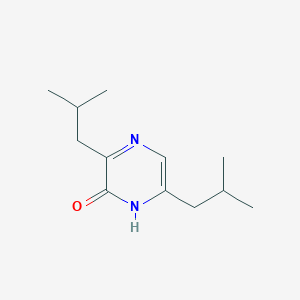
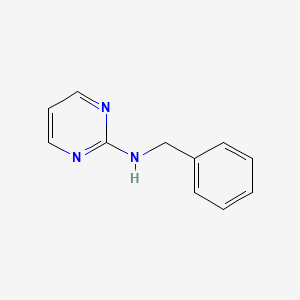
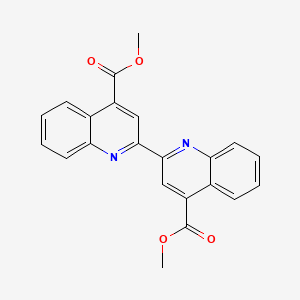
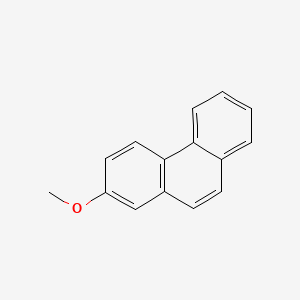
![2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER](/img/structure/B1615453.png)
